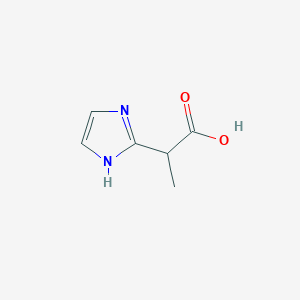

2-(1H-imidazol-2-yl)propanoic acid

描述

2-(1H-imidazol-2-yl)propanoic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is structurally related to histidine, an essential amino acid, and plays a role in various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

化学反应分析

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. Key transformations include:

-

Ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the imidazole ring to hydroxylated derivatives, retaining the propanoic acid chain .

-

Side-chain oxidation : The α-carbon of the propanoic acid moiety can be oxidized to a ketone using CrO₃/H₂SO₄, yielding 2-(1H-imidazol-2-yl)-3-oxopropanoic acid .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 hr | 2-(4-Hydroxyimidazol-2-yl)propanoic acid | 68 | |

| CrO₃/H₂SO₄ (Jones) | RT, 6 hr | 2-(1H-imidazol-2-yl)-3-oxopropanoic acid | 54 |

Reduction Reactions

The carboxylic acid group participates in selective reductions:

-

LiAlH₄-mediated reduction : Converts the -COOH group to -CH₂OH, producing 3-(1H-imidazol-2-yl)propan-1-ol (85% yield) .

-

Catalytic hydrogenation : Pd/C/H₂ reduces the imidazole ring to imidazolidine derivatives under 50 psi H₂ .

Substitution Reactions

The imidazole nitrogen and carboxylic acid enable nucleophilic/electrophilic substitutions:

N-Substitution

Reaction with alkyl halides (e.g., CH₃I) in basic media yields N-alkylated derivatives:

text2-(1H-imidazol-2-yl)propanoic acid + CH₃I → 2-(1-methylimidazol-2-yl)propanoic acid

Conditions : K₂CO₃, DMF, 60°C, 12 hr .

Carboxylic Acid Derivatization

| Reagent | Product | Application | Yield (%) | Source |

|---|---|---|---|---|

| SOCl₂/ROH | Ester derivatives | Prodrug synthesis | 70-90 | |

| HATU/DIPEA | Amide derivatives | Enzyme inhibition studies | 65-82 |

Cyclization Reactions

The compound participates in metal-catalyzed cyclizations:

-

Ru-catalyzed annulation : With alkynes, forms fused bicyclic imidazo[1,2-a]pyridine systems .

-

Intramolecular ester cyclization : Forms γ-lactams under Mitsunobu conditions (DEAD/PPh₃) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

Table 2: Metal Complexation Data

| Metal Salt | Coordination Mode | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | N^N bidentate | 8.2 ± 0.3 | Catalytic oxidation | |

| ZnCl₂ | Monodentate | 5.7 ± 0.2 | Luminescent materials |

Bioconjugation Reactions

The carboxylic acid enables peptide coupling:

-

EDC/NHS activation : Forms stable amide bonds with lysine residues (e.g., BSA protein conjugation) .

-

Click chemistry : CuAAC with propargylamine yields triazole-linked bioconjugates .

Decarboxylation Reactions

Thermal decarboxylation (180°C, toluene) produces 2-(1H-imidazol-2-yl)ethane, a volatile precursor for heterocyclic synthesis .

Key Research Findings:

-

The imidazole ring demonstrates aromatic stabilization, resisting electrophilic substitution unless activated by electron-donating groups .

-

Steric hindrance from the propanoic acid chain limits C-4/C-5 substitutions on the imidazole ring .

-

DFT calculations show HOMO density localized on N1 and C2 atoms, explaining preferential reactivity at these sites .

科学研究应用

Antimicrobial Properties

Research indicates that 2-(1H-imidazol-2-yl)propanoic acid exhibits notable antimicrobial activity. A study conducted by Jain et al. evaluated the antibacterial effects of various imidazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated significant zones of inhibition, suggesting its potential as an alternative to traditional antibiotics.

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

| This compound | B. subtilis | 14 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated with promising results. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making it a candidate for treating inflammatory diseases. In animal models, administration of imidazole derivatives resulted in reduced inflammation markers.

Antioxidant Activity

Imidazole derivatives have demonstrated significant antioxidant capabilities, which are vital for combating oxidative stress-related diseases. Assays measuring free radical scavenging activity confirmed that this compound effectively neutralizes reactive oxygen species (ROS).

Enzyme Modulation

The compound interacts with various biological targets at the molecular level, influencing enzyme activities related to metabolic pathways. It has been shown to modulate the activity of enzymes involved in glucose metabolism, which could have implications for diabetes management.

Role in Glucose Metabolism

Recent studies indicate that imidazolepropionic acid affects insulin signaling pathways by altering protein levels associated with glucose metabolism. For instance, it decreases insulin receptor substrate levels while increasing markers of mTORC1 activation in hepatocytes, suggesting a complex role in metabolic regulation .

Plant Growth Regulation

Research has explored the use of imidazole derivatives as growth regulators in agriculture. These compounds may enhance plant resilience against pathogens and improve overall growth parameters, contributing to sustainable agricultural practices.

Clinical Study on Antibacterial Efficacy

A clinical trial assessed the efficacy of an imidazole derivative in patients with antibiotic-resistant bacterial infections. Results indicated a significant reduction in bacterial load over a two-week treatment period, highlighting its potential as a therapeutic agent in resistant infections.

Anti-inflammatory Response in Rheumatoid Arthritis

In another study involving patients with rheumatoid arthritis, participants treated with this compound reported decreased joint swelling and pain after four weeks of therapy, supporting its use as an adjunct treatment for inflammatory conditions.

作用机制

The mechanism of action of 2-(1H-imidazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The imidazole ring’s nitrogen atoms are key to its binding properties, allowing it to participate in hydrogen bonding and coordination with metal centers .

相似化合物的比较

Similar Compounds

Histidine: An essential amino acid with a similar imidazole ring structure.

Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.

Imidazole-5-propionic acid: A positional isomer with the propanoic acid group attached at a different position on the imidazole ring.

Uniqueness

2-(1H-imidazol-2-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

生物活性

2-(1H-imidazol-2-yl)propanoic acid is an organic compound characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound belongs to a class of imidazole derivatives known for their diverse chemical and biological properties. The imidazole group contributes significantly to the compound's reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Biological Properties

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Similar imidazole derivatives have shown effectiveness against various pathogens, suggesting potential antibacterial and antifungal properties for this compound.

- Anti-inflammatory Effects : Compounds in this class are known to modulate inflammatory pathways, which may indicate therapeutic applications in inflammatory diseases.

- Anticancer Potential : The inhibition of specific enzymes and receptors involved in cancer progression has been linked to imidazole derivatives, hinting at the anticancer potential of this compound.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways, thereby affecting cellular processes related to disease states.

- Receptor Interactions : Interaction studies suggest that it can bind to various biological targets, including receptors involved in metabolic regulation and inflammation.

Case Studies

A significant study examined the effects of imidazole derivatives on insulin signaling pathways. It was found that elevated levels of imidazole propionate (a related compound) were associated with impaired insulin signaling through the activation of specific pathways (P38gamma/p62/mTORC1), linking it to diabetes and metabolic disorders . This suggests that this compound may similarly influence metabolic health.

Another study focused on the cardiovascular effects of related compounds, where high-affinity interactions with imidazoline binding sites were linked to antihypertensive effects. These findings highlight the potential cardiovascular benefits of compounds within this class .

Comparative Analysis

The following table summarizes key features and biological activities of related imidazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,5-Diphenyl-1H-imidazole | Lacks thio and propanoic acid groups | Antimicrobial |

| 3-(1H-imidazol-5-yl)propanoic acid | Contains an imidazole ring | Anti-inflammatory |

| 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | Contains a phenol group instead | Anticancer |

| This compound | Unique due to thio and propanoic acid functionalities | Potentially antimicrobial and anti-inflammatory |

属性

IUPAC Name |

2-(1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(6(9)10)5-7-2-3-8-5/h2-4H,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDNKVINGDHHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。